![molecular formula C16H13ClN2OS2 B2566789 5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine CAS No. 685108-05-8](/img/structure/B2566789.png)
5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine
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Overview
Description
The compound “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine” is a derivative of 1,3,4-thiadiazole . It is synthesized from 4-chlorobenzoic acid and has been studied for its antiviral activity .
Synthesis Analysis
The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine” include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Scientific Research Applications
Antiviral Activity
Compounds similar to “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine”, such as 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, have shown antiviral activity . Specifically, certain derivatives of this compound have demonstrated anti-tobacco mosaic virus activity .
Antifungal Properties
Sulfonamide derivatives, which share a similar structure with the compound , have been reported to possess antifungal properties . This suggests potential applications in the development of new antifungal agents.
Herbicidal Applications
Sulfonamide derivatives have also been used for potential agricultural applications due to their herbicidal properties . This indicates that “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine” could potentially be used in the development of new herbicides.
Anticonvulsant Properties
Compounds containing a 1,3,4-thiadiazole moiety, which is present in “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine”, have been reported to possess anticonvulsant properties . This suggests potential applications in the treatment of seizure disorders.
Antibacterial Properties
1,3,4-thiadiazoles have also been reported to possess antibacterial properties . This suggests that “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine” could potentially be used in the development of new antibacterial agents.
Fluorescent Properties
Compounds similar to “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine”, such as 1,3,5-trisubstituted-1H-pyrazoles, have been reported to possess excellent fluorescence properties . This suggests potential applications in the development of new fluorescent materials.
Future Directions
The future directions for the study of “5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine” and similar compounds could involve further exploration of their biological activities. Given their potential antiviral, antifungal, and antibacterial properties, these compounds could be studied for potential medical and agricultural applications .
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-20-12-6-2-10(3-7-12)14-15(22-16(18)19-14)21-13-8-4-11(17)5-9-13/h2-9H,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCUBQUPKRTNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine |
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